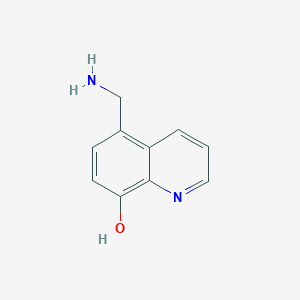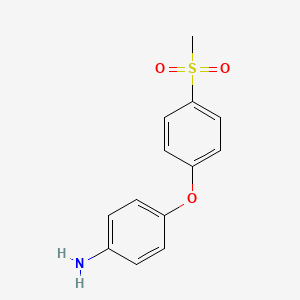
5-フルオロ-2,3-ジヒドロ-1H-インデン-1-オール
概要
説明
5-Fluoro-2,3-dihydro-1H-inden-1-OL: is an organic compound with the molecular formula C9H9FO. It is a fluorinated derivative of indanol, characterized by the presence of a fluorine atom at the 5-position of the indanol ring.
科学的研究の応用
Chemistry: 5-Fluoro-2,3-dihydro-1H-inden-1-OL is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, fluorinated compounds like 5-Fluoro-2,3-dihydro-1H-inden-1-OL are valuable due to their potential biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its fluorinated structure can improve the efficacy and stability of these products .
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Its molecular weight is 15217 , which is within the range generally favorable for good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
準備方法
Synthetic Routes and Reaction Conditions:
Fluorination of Indanol: One common method involves the fluorination of indanol using fluorinating agents such as hydrogen fluoride or other fluorinating reagents.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the indanol ring, followed by selective fluorination.
Industrial Production Methods: the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: 5-Fluoro-2,3-dihydro-1H-inden-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in 5-Fluoro-2,3-dihydro-1H-inden-1-OL can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indanol derivatives.
類似化合物との比較
5-Fluoroindoline: Another fluorinated indole derivative with similar structural features.
5-Fluoro-2,3-dihydroindole: A closely related compound with a similar fluorinated indole structure.
Uniqueness: 5-Fluoro-2,3-dihydro-1H-inden-1-OL is unique due to its specific fluorination pattern and the presence of the indanol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJGCSVJFOTPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630407 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-92-4 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)



![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)





